![molecular formula C12H9ClN2O B3037514 2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 478081-46-8](/img/structure/B3037514.png)
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Overview
Description
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CPOTC) is a heterocyclic organic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. It has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been explored.
Scientific Research Applications
Spectroscopic and Structural Studies
- Antimicrobial Properties: A study by Sadeek et al. (2015) explored the antimicrobial activities of transition metal complexes formed with a derivative of the compound, showing increased activity compared to the free ligand (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Molecular Structure and Optical Properties
- Spectroscopic Characterization and NLO Analyses: Wazzan, Al-Qurashi, and Faidallah (2016) conducted DFT and TD-DFT/PCM calculations on similar compounds to determine their structural and spectroscopic characteristics, providing insights into their potential biological applications and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Structural and Junction Characteristics
- Pyridine Derivatives for Device Fabrication: Zedan, El-Taweel, and El-Menyawy (2020) investigated pyridine derivatives for their potential in fabricating heterojunctions and as photosensors, based on their structural, optical, and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Antimicrobial Evaluation
- New Pyrimidines and Condensed Pyrimidines: Abdelghani et al. (2017) synthesized and evaluated the antimicrobial activity of new pyrimidine derivatives, including compounds related to the chemical (Abdelghani, Said, Assy, & Hamid, 2017).
X-ray Mapping and Crystal Structure Analysis
- Investigation of Tricyclic Heterocycles: Mazina et al. (2005) studied the crystal structures of several compounds, including a derivative of the chemical, using X-ray diffraction, providing valuable information for the design of heterocyclic compounds (Mazina, Rybakov, Troyanov, Babaev, & Aslanov, 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to target certain enzymes or receptors in the body .
Mode of Action
Compounds with similar structures have been found to disrupt the production of adenosine triphosphate (atp) by oxidative removal of certain groups .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to changes in cellular metabolism .
Pharmacokinetics
Similar compounds have been found to have good kinetic solubilities and metabolic stability .
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Similar compounds have been found to be influenced by environmental processes such as biotransformation or transfer between compartments .
properties
IUPAC Name |
6-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-4-1-8(2-5-10)12-9(7-14)3-6-11(16)15-12/h1-2,4-5H,3,6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTHDIJQNLXKGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.